BenchChemオンラインストアへようこそ!

Crenolanib besylate

FLT3 inhibitor resistance kinase domain mutations acute myeloid leukemia

Crenolanib besylate is the definitive Type I FLT3/PDGFR inhibitor for research on quizartinib-resistant AML models and PDGFRα D842V-mutant GIST. With 4,200-fold greater binding affinity (Kd 0.05 nM) for the FLT3-ITD/D835V mutant versus quizartinib (Kd 210 nM) and unique selectivity over KIT (approximately 100-fold), it eliminates confounding KIT co-inhibition. The only FLT3 inhibitor to reach a randomized Phase III trial (NCT02847429) in PDGFRα D842V-mutant GIST, an indication where imatinib, sunitinib, and regorafenib show near-complete inactivity. Choose crenolanib besylate for mechanistically distinct, mutation-specific kinase inhibition. In-stock; multiple sizes available.

Molecular Formula C32H35N5O5S
Molecular Weight 601.7 g/mol
CAS No. 670220-93-6
Cat. No. B1669608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrenolanib besylate
CAS670220-93-6
SynonymsCrenolanib besylate
Molecular FormulaC32H35N5O5S
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9)
InChIKeyARQUTWAXTHJROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crenolanib Besylate CAS 670220-93-6: Product Specifications and FLT3/PDGFR Inhibitor Procurement Information


Crenolanib besylate (CAS 670220-93-6), also referred to as CP-868,596-26 or AR-868, is an orally bioavailable benzimidazole small molecule that selectively inhibits class III receptor tyrosine kinases, most notably wild-type and mutant isoforms of FLT3 (FMS-like tyrosine kinase 3), PDGFRα, and PDGFRβ [1]. It is classified as an ATP-competitive Type I kinase inhibitor, which distinguishes it mechanistically from Type II FLT3 inhibitors that target the inactive kinase conformation [2]. Currently, crenolanib besylate is an investigational agent undergoing Phase II and Phase III clinical evaluation for FLT3-mutated acute myeloid leukemia (AML) and PDGFRα D842V-mutant gastrointestinal stromal tumors (GIST), with Phase II data demonstrating a complete remission (CR) rate of 77% when combined with intensive chemotherapy in newly diagnosed FLT3-mutant AML [3].

Crenolanib Besylate vs. Quizartinib and Gilteritinib: Why Direct Substitution of FLT3 Inhibitors is Not Supported by Data


In-class substitution of FLT3-targeted tyrosine kinase inhibitors (TKIs) without direct comparator evidence poses significant risks to research reproducibility and clinical validity. Crenolanib besylate exhibits a distinct pharmacological profile that diverges quantitatively from other clinically available FLT3 TKIs, including quizartinib (AC220), gilteritinib, and midostaurin, across three critical dimensions: (1) Type I binding mode, which confers retained activity against Type II inhibitor-resistant kinase domain mutants [1]; (2) differential kinase selectivity, particularly the absence of KIT co-inhibition at clinically relevant concentrations, in contrast to the FLT3/KIT dual inhibition exhibited by midostaurin and quizartinib [2]; and (3) divergent mutational coverage, including efficacy against the D835V/Y/F activation loop mutants and the F691L gatekeeper mutation that mediate clinical resistance to quizartinib [3]. Additionally, crenolanib besylate is the only FLT3 inhibitor that has progressed to a randomized Phase III trial for PDGFRα D842V-mutant GIST, an indication where imatinib, sunitinib, and regorafenib demonstrate near-complete lack of activity [4]. These data-driven differences preclude interchangeable use and necessitate compound-specific selection based on the experimental or therapeutic context.

Crenolanib Besylate: Quantitative Head-to-Head Differentiation Data Against Quizartinib, Gilteritinib, and Midostaurin


Crenolanib Besylate Retains High-Affinity Binding to Quizartinib-Resistant FLT3 D835 and F691 Mutants

Crenolanib besylate maintains sub-nanomolar binding affinity for FLT3 kinase domain mutants that confer clinical resistance to quizartinib (AC220), including the activation loop D835 mutants and the gatekeeper F691L mutation. In vitro binding studies demonstrate that crenolanib binds the compound FLT3-ITD/D835V mutant with a Kd of 0.05 nM, whereas quizartinib (AC220) exhibits a Kd of 210 nM for the same mutant [1]. Crenolanib also retains potent binding to FLT3-ITD/D835Y (Kd 0.048 nM) and FLT3-ITD/D835H (Kd 0.24 nM) [2]. Additionally, crenolanib inhibits the proliferation of BaF/3 cells transformed with FLT3-ITD (IC50 7.8 nM) and maintains activity against BaF/3 cells harboring highly AC220-resistant FLT3-ITD/D835V/Y/F and FLT3-ITD/Y842C/H mutants (IC50 range 15–19 nM) [1].

FLT3 inhibitor resistance kinase domain mutations acute myeloid leukemia

Crenolanib Besylate Demonstrates Superior Selectivity for FLT3 Over KIT Relative to Midostaurin and Quizartinib

Crenolanib besylate exhibits approximately 100-fold greater selectivity for FLT3 relative to the closely related receptor tyrosine kinase KIT (CD117), a feature that differentiates it from other clinically used FLT3 TKIs [1]. In a head-to-head comparison across a panel of FLT3 and KIT mutant cell lines, crenolanib showed potent inhibition of FLT3-ITD-expressing Molm14 and MV4;11 cells (IC50 values of 9 nM and 5.2 nM, respectively) while displaying minimal activity against KIT-mutant cell lines HMC 1.1 (KIT V560G) and HMC 1.2 (KIT V560G/D816V) at concentrations below 100 nM [1]. In contrast, midostaurin (PKC412) and quizartinib inhibit both FLT3 and KIT at clinically relevant concentrations, with midostaurin being FDA-approved for both FLT3-mutant AML and KIT D816V-positive systemic mastocytosis [2]. The absence of simultaneous FLT3/KIT co-inhibition by crenolanib suggests a differentiated toxicity profile in vivo [1].

kinase selectivity profiling FLT3 KIT off-target toxicity

Crenolanib Besylate Plus Salvage Chemotherapy Yields 60% Overall Response Rate vs 39% with Chemotherapy Alone in Relapsed/Refractory FLT3-Mutant AML

In a randomized Phase II study evaluating crenolanib besylate in combination with standard intensive salvage chemotherapy (FLAG or HAM) versus salvage chemotherapy alone in patients with relapsed/refractory FLT3-mutant AML, the addition of crenolanib produced a statistically significant improvement in overall response rate (ORR) [1]. Patients receiving crenolanib plus chemotherapy achieved an ORR of approximately 60%, compared to 39% in the chemotherapy-alone arm. Event-free survival (EFS) improved from 0 months in the control arm to 3.4 months with the addition of crenolanib [1]. Notably, the benefit was particularly pronounced in patients with FLT3 mutations co-occurring with NPM1 mutations, who demonstrated statistically significant improvements in both response rates and overall survival [1].

relapsed/refractory AML salvage chemotherapy FLT3 inhibitor combination

Crenolanib Besylate Is the Only FLT3 Inhibitor in a Randomized Phase III Trial for PDGFRα D842V-Mutant GIST

The PDGFRα D842V mutation confers primary resistance to imatinib, sunitinib, and regorafenib, the standard-of-care TKIs for GIST. Crenolanib besylate is the only FLT3/PDGFR inhibitor that has advanced to a randomized, double-blind, placebo-controlled Phase III trial specifically for advanced or metastatic GIST harboring the D842V mutation in the PDGFRA gene (NCT02847429) [1]. This trial randomized 120 subjects in a 2:1 ratio to crenolanib 100 mg TID plus best supportive care versus placebo plus best supportive care [1]. The rationale for this trial stems from preclinical data showing that crenolanib retains activity against the imatinib-resistant PDGFRα D842V mutation, which is structurally analogous to the AC220-resistant FLT3 D835V mutation [2]. In contrast, imatinib exhibits an IC50 >10 μM against PDGFRα D842V, sunitinib shows IC50 ~0.5–1 μM, and regorafenib demonstrates minimal activity in this mutational context [3].

gastrointestinal stromal tumor PDGFRA D842V imatinib-resistant GIST

Crenolanib Besylate Combined with Intensive Chemotherapy Achieves Median Event-Free Survival of 44.7 Months and 71.4% 3-Year Survival in Newly Diagnosed FLT3-Mutant AML

In a single-arm Phase II study evaluating crenolanib besylate in combination with intensive induction and consolidation chemotherapy in adults with newly diagnosed FLT3-mutant AML, the regimen produced deep and durable responses [1]. Among 44 patients (median age 57; range 19–75), 36 harbored FLT3-ITD and 11 harbored FLT3-TKD mutations. The overall response rate was 86%, including 77% complete remission (CR) and 9% CR with incomplete count recovery (CRi). Among patients achieving CR/CRi, 89% of those ≤60 years and 45% of those >60 years achieved measurable residual disease (MRD)-negative status. With a median follow-up of 45 months, median overall survival had not been reached, median event-free survival was 44.7 months, and the estimated 3-year overall survival in younger patients was 71.4% with a 15% cumulative incidence of relapse [1]. As a class-level inference, these survival outcomes compare favorably to historical data with midostaurin plus chemotherapy in the RATIFY trial, which reported a median overall survival of 74.7 months and 4-year overall survival of 51.3% in the midostaurin arm [2].

newly diagnosed AML FLT3-ITD FLT3-TKD frontline combination therapy

Crenolanib Besylate Demonstrates Substrate Status for ABCB1 Without Inhibiting Transporter Function at Pharmacologically Relevant Concentrations

In contrast to several other FLT3 TKIs including sorafenib and midostaurin, which are known inhibitors of the multidrug resistance transporter ABCB1 (P-glycoprotein, P-gp), crenolanib besylate is a substrate of ABCB1 but does not inhibit its transport function at pharmacologically relevant concentrations [1]. Specifically, ABCB1-overexpressing cells exhibit approximately five-fold resistance to crenolanib compared to parental cells, confirming substrate status. However, crenolanib does not significantly inhibit ABCB1-mediated transport of other substrates at clinically achievable concentrations, suggesting a lower potential for drug-drug interactions mediated by this transporter [1]. As a class-level inference, this distinguishes crenolanib from sorafenib, which is a potent ABCB1 inhibitor (IC50 ~2 μM), and from midostaurin, which also inhibits ABCB1 at therapeutic concentrations [2].

multidrug resistance ABCB1 P-glycoprotein CNS penetration

Crenolanib Besylate: Recommended Research and Procurement Applications Based on Quantitative Evidence


Preclinical Modeling of Quizartinib-Resistant FLT3-Mutant AML Harboring D835 or F691 Kinase Domain Mutations

Crenolanib besylate is the optimal compound for investigating FLT3-ITD/D835V/Y/F and FLT3-ITD/F691L mutant AML models based on direct head-to-head binding data showing a 4,200-fold greater binding affinity (Kd 0.05 nM) for the FLT3-ITD/D835V mutant compared to quizartinib (Kd 210 nM) [1]. Cellular IC50 values of 15–19 nM against BaF/3 cells expressing these AC220-resistant mutants confirm retained functional activity [1]. This scenario is supported by data demonstrating that 6 of 8 FLT3-ITD-positive AML patients who relapsed on quizartinib therapy harbored D835 mutations [2].

Translational Research in PDGFRα D842V-Mutant Gastrointestinal Stromal Tumors (GIST)

Crenolanib besylate is the only FLT3/PDGFR inhibitor with a randomized Phase III trial (NCT02847429) evaluating its efficacy in PDGFRα D842V-mutant GIST [3]. This indication lacks any approved targeted therapy due to primary resistance of the D842V mutation to imatinib (IC50 >10 μM), sunitinib, and regorafenib [4]. The structural analogy between PDGFRα D842V and the AC220-resistant FLT3 D835V mutation provides a mechanistic rationale for crenolanib's unique activity in this context [1].

FLT3-Specific Signaling Studies Requiring Absence of KIT Pathway Interference

For experiments requiring selective FLT3 inhibition without confounding KIT (CD117) co-inhibition, crenolanib besylate provides approximately 100-fold selectivity for FLT3 over KIT, as demonstrated by minimal activity in HMC 1.1 and HMC 1.2 KIT-mutant cell lines at concentrations below 100 nM [5]. This differentiates crenolanib from midostaurin and quizartinib, both of which inhibit KIT at clinically relevant concentrations and have been associated with KIT-related toxicities including myelosuppression [6].

Investigation of ABCB1 Substrate-Mediated Pharmacokinetic Interactions in CNS Leukemia Models

Crenolanib besylate's unique ABCB1 (P-glycoprotein) substrate profile, with a five-fold resistance fold-change in ABCB1-overexpressing cells but without inhibition of transporter function at pharmacologic concentrations [7], makes it suitable for studies examining the interplay between FLT3 inhibition and blood-brain barrier penetration. This contrasts with sorafenib (ABCB1 inhibitor, IC50 ~2 μM) and midostaurin, which inhibit ABCB1 at therapeutic concentrations [8], enabling distinct experimental designs for evaluating CNS leukemia penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crenolanib besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.